2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane
Description
2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane is a cyclic ether derivative characterized by a 1,3-dioxane backbone substituted with a cyclohexyl group at position 2 and methyl groups at positions 4, 4, and 6. This structure imparts unique steric and electronic properties, making it relevant in industrial applications such as fragrance formulation ().
Properties
CAS No. |
61920-28-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-cyclohexyl-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H24O2/c1-10-9-13(2,3)15-12(14-10)11-7-5-4-6-8-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
MRBZFPINQZIBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C2CCCCC2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of cyclohexanone with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include the use of sulfuric acid or hydrochloric acid as the catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with four analogs: 2-Butyl-4,4,6-trimethyl-1,3-dioxane , 2-Benzyl-4,4,6-trimethyl-1,3-dioxane , 2,4,6-Trimethyl-1,3-dioxane , and 4,4,6-Trimethyl-2-vinyl-1,3-dioxane . Key differences in substituents, physicochemical properties, and applications are outlined below.
Table 1: Structural and Physicochemical Comparison
*Calculated using atomic weights. †Estimated based on analog data.
Reactivity and Polymerization Behavior
- Steric Effects : The cyclohexyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or vinyl. This may reduce copolymerization reactivity relative to analogs like 4,4,6-Trimethyl-2-vinyl-1,3-dioxane , where the vinyl group enhances radical polymerization ().
- Substituent Influence: Methyl groups at positions 4 and 6 are known to increase copolymerization reactivity in 1,3-dioxane derivatives (). However, the cyclohexyl group’s bulkiness could offset this effect, necessitating tailored reaction conditions.
Analytical Methods
- 2-Benzyl-4,4,6-trimethyl-1,3-dioxane is separable via reverse-phase HPLC (LogP = 3.32) (). The target compound’s higher lipophilicity (estimated LogP ~3.5) suggests similar or more challenging analytical requirements.
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